molecular formula C12H14N2O B2590765 3-(Cyclohexyloxy)pyridine-4-carbonitrile CAS No. 1516841-95-4

3-(Cyclohexyloxy)pyridine-4-carbonitrile

Cat. No.: B2590765
CAS No.: 1516841-95-4
M. Wt: 202.257
InChI Key: SPKRRJXDJLIEGQ-UHFFFAOYSA-N
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Description

3-(Cyclohexyloxy)pyridine-4-carbonitrile is a pyridine derivative featuring a cyclohexyloxy substituent at position 3 and a nitrile group at position 4. Pyridine carbonitriles are pivotal in medicinal chemistry due to their versatility in forming hydrogen bonds and participating in cyclization reactions . The cyclohexyloxy group introduces steric bulk and lipophilicity, which may influence solubility and reactivity compared to smaller substituents.

Properties

IUPAC Name

3-cyclohexyloxypyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-8-10-6-7-14-9-12(10)15-11-4-2-1-3-5-11/h6-7,9,11H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKRRJXDJLIEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C=CN=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Cyclohexyloxy)pyridine-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12_{12}H14_{14}N2_2O
  • CAS Number : 1516841-95-4

This compound features a pyridine ring substituted with a cyclohexyloxy group and a carbonitrile group, which are crucial for its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are involved in inflammatory pathways. For instance, it may target soluble epoxide hydrolase (sEH), which plays a significant role in the metabolism of fatty acids and inflammation regulation .
  • Modulation of Signaling Pathways : It can influence various cellular signaling pathways, including those related to cancer progression and inflammation. By modulating these pathways, the compound may help in reducing the severity of conditions such as chronic pancreatitis .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In a murine model of pancreatic cancer, treatment with this compound significantly reduced tumor progression and inflammatory responses associated with carcinogenesis. Key findings include:

  • Reduction in Inflammatory Cytokines : The compound decreased levels of pro-inflammatory cytokines such as TNF-α and MCP-1, which are often elevated in cancerous tissues .
  • Inhibition of Tumor Growth : In animal studies, administration of this compound led to a notable reduction in tumor size and incidence of pancreatic intraepithelial neoplasia (mPanIN) .

Neuroprotective Effects

There are indications that this compound may also possess neuroprotective properties. Preliminary research suggests that it could help in protecting neuronal cells from oxidative stress and apoptosis, although further studies are needed to confirm these effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness and efficacy of this compound, it can be compared with other compounds that share similar structural features:

Compound NameMain ActivityUnique Features
2-Amino-5-bromopyrimidineAntimicrobialLacks cyclohexyloxy group
N-{2-[4-(2-Pyrimidinyl)-1-piperazinyl]ethyl}adamantane-1-carboxamideAnticancerContains a piperazine ring
Trans-4-{4-[3-(4-chloro-3-trifluoromethyl-phenyl)-ureido]-cyclohexyloxy}-pyridine-2-carboxylic acid methylamideDual inhibitor (sEH & c-RAF)Modifications enhance enzyme inhibition

Case Study 1: Pancreatic Carcinogenesis Model

In a study involving LSL-Kras(G12D)/Pdx1-Cre mice, treatment with this compound resulted in:

  • Significant Reduction in Acini Loss : Histological analysis showed less acinar cell loss compared to untreated controls.
  • Decreased Inflammatory Cell Infiltration : There was a marked reduction in inflammatory cell presence within pancreatic tissues, indicating an anti-inflammatory effect .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituent effects are summarized below:

Compound Name Substituents/Features Molecular Weight Key Properties/Applications Reference
3-(Dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitrile Dialkylamino, fused indeno-pyridine system ~300–350 g/mol Prone to cyclization with amines; dye synthesis
4-(2-Fluorophenyl)-2-methoxy-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile Fluorophenyl, methoxy, hexahydrocycloocta[b]pyridine ~340 g/mol Enhanced steric profile; crystallography studies
3-(Piperazin-1-yl)pyridine-4-carbonitrile Piperazinyl (nitrogen-rich substituent) 188.23 g/mol Pharmaceutical potential; improved solubility
6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile Chlorophenyl, sulfanyl, trifluoromethyl (electron-withdrawing groups) 404.84 g/mol Electronic modulation; agrochemical applications
Anticancer pyrano[2,3-b]pyridine derivatives (e.g., XXXVI, XXXVII) Fluorophenyl, imino, carboxamide ~400–450 g/mol Antitumor activity (MCF-7, NCI-H460 cell lines)

Key Research Findings

  • Steric vs. Electronic Trade-offs : Bulky substituents (e.g., cyclohexyloxy) hinder undesired cyclization but may reduce reaction yields compared to smaller groups like methoxy .
  • Biological Potency : Nitrogen-rich substituents (e.g., piperazinyl) enhance solubility and receptor binding, while halogenated groups (e.g., fluorophenyl) improve metabolic stability .

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